3-Demethyl Thiocolchicine 2-O-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

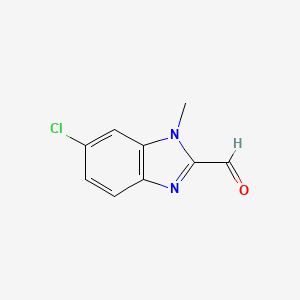

3-Demethyl Thiocolchicine 2-O-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester) is a potent derivative of thiocolchicine . Thiocolchicine is a natural compound derived from the Colchicum autumnale plant . This compound exhibits anti-cancer properties by inhibiting microtubule formation, consequently disrupting cell division .

Molecular Structure Analysis

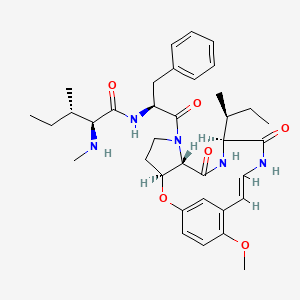

The molecular formula of this compound is C34H39NO14S . Its IUPAC name is methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate.科学的研究の応用

Biotransformation and Synthesis

Biotransformation of Colchicinoids : A study detailed the efficient biotransformation of thiocolchicine into thiocolchicoside, a therapy for muscle-skeletal system diseases, by Bacillus megaterium. This biotransformation offers a green and direct method, avoiding toxic chemicals and yielding pharmaceutical-grade thiocolchicoside. This process has been industrialized, highlighting its significance in pharmaceutical manufacturing (Ponzone et al., 2014).

Chemo-enzymatic Synthesis : An improved chemo-enzymatic method has been developed for synthesizing a series of 1-beta-O-acyl glucuronides from corresponding methyl acetyl derivatives. This method showcases the chemoselective removal of protecting groups, offering a more efficient synthesis pathway for such compounds (Baba & Yoshioka, 2007).

Antitumor Activity

- Antitubulin Effects : Research comparing natural Colchicum alkaloids with thio isosters revealed that thio ethers, including 3-demethylthiodemecolcine derived from 3-demethylthiocolchicine, exhibited higher potency as tubulin polymerization inhibitors and showed significant antitumor effects in models. This underlines the therapeutic potential of these compounds in cancer treatment (Muzaffar et al., 1990).

作用機序

Target of Action

The primary target of 3-Demethyl Thiocolchicine 2-O-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its targets by inhibiting microtubule formation . This interaction disrupts the normal function of microtubules, which is essential for cell division . As a result, the cells are unable to divide properly, leading to cell death .

Biochemical Pathways

The affected biochemical pathway is the cell division process , specifically the formation and function of the mitotic spindle, which is primarily composed of microtubules . By inhibiting microtubule formation, the compound disrupts the mitotic spindle, thereby preventing the cell from dividing .

Pharmacokinetics

Given its molecular weight of 71774 , it is likely that it is absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

The result of the compound’s action at the molecular and cellular level is the disruption of cell division , leading to cell death . This makes it a potent anti-cancer agent, as it can effectively kill rapidly dividing cancer cells .

特性

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39NO14S/c1-15(36)35-22-11-9-19-13-24(27(42-5)28(43-6)26(19)20-10-12-25(50-8)23(40)14-21(20)22)48-34-32(47-18(4)39)30(46-17(3)38)29(45-16(2)37)31(49-34)33(41)44-7/h10,12-14,22,29-32,34H,9,11H2,1-8H3,(H,35,36)/t22-,29+,30+,31+,32-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRYQXHQELBFIE-PEKHPVOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39NO14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747477 |

Source

|

| Record name | (7S)-7-Acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250662-47-6 |

Source

|

| Record name | (7S)-7-Acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid](/img/structure/B589052.png)